L-myo-Inositol-1,4,5-triphosphate Sodium Salt
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Overview
Description
L-myo-Inositol-1,4,5-triphosphate Sodium Salt is a biologically significant compound that plays a crucial role in cellular signaling pathways. It is an isomer of D-myo-inositol-1,4,5-triphosphate and is known for its involvement in various physiological processes, particularly in the regulation of intracellular calcium levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-myo-Inositol-1,4,5-triphosphate Sodium Salt is typically synthesized through a series of chemical reactions involving the phosphorylation of inositol. The process often begins with the protection of hydroxyl groups on inositol, followed by selective phosphorylation at the 1, 4, and 5 positions. The final step involves deprotection and conversion to the sodium salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
L-myo-Inositol-1,4,5-triphosphate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of inositol phosphates with higher oxidation states.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound to lower oxidation states.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the biological activity of the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various inositol phosphates and their derivatives, which have distinct biological activities and applications .
Scientific Research Applications
L-myo-Inositol-1,4,5-triphosphate Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other inositol phosphates and related compounds.
Biology: It plays a critical role in studying cellular signaling pathways, particularly those involving calcium signaling.
Medicine: It is used in research related to neurological disorders, cancer, and other diseases where calcium signaling is disrupted.
Industry: It is utilized in the development of pharmaceuticals and other products that require precise control of cellular signaling pathways .
Mechanism of Action
L-myo-Inositol-1,4,5-triphosphate Sodium Salt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream signaling pathways, including those involving protein kinase C and calmodulin .
Comparison with Similar Compounds
Similar Compounds
D-myo-Inositol-1,4,5-triphosphate: This isomer has similar biological properties but differs in its ability to evoke a rise in intracellular calcium levels.
D-myo-Inositol-1,4,6-triphosphate: Another isomer with distinct signaling properties and applications .
Uniqueness
L-myo-Inositol-1,4,5-triphosphate Sodium Salt is unique in its specific binding affinity and signaling properties, making it a valuable tool in research focused on calcium signaling and related physiological processes .
Properties
Molecular Formula |
C6H12Na3O15P3 |
---|---|
Molecular Weight |
486.04 g/mol |
IUPAC Name |
trisodium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m0.../s1 |
InChI Key |
ZVCVTWVBDIPWPZ-FWMAINDVSA-K |
Isomeric SMILES |
[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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